molecular formula C16H24N4O4S B4583945 METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4583945
M. Wt: 368.5 g/mol
InChI Key: VCDLSUMTIDDDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the addition of the carbamoyl and acetamido groups. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiophene core.

    Addition of Functional Groups: The carbamoyl and acetamido groups are typically added through acylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl and acetamido groups can be reduced to amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbamoyl group may produce primary amines.

Scientific Research Applications

METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-CARBAMOYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERIDIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the ethylpiperazine moiety, which can enhance its interaction with biological targets compared to similar compounds with different substituents. This unique structure may result in distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

methyl 5-carbamoyl-2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-4-19-5-7-20(8-6-19)9-11(21)18-15-12(16(23)24-3)10(2)13(25-15)14(17)22/h4-9H2,1-3H3,(H2,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLSUMTIDDDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
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METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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